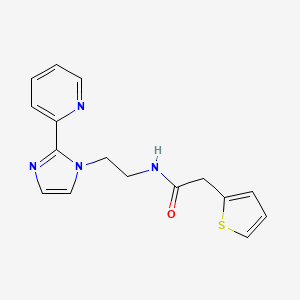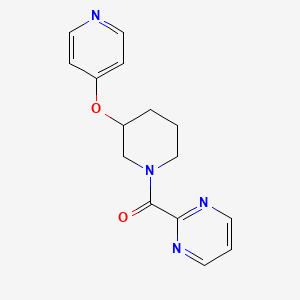
(3-(Pyridin-4-yloxy)piperidin-1-yl)(pyrimidin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For example, one study reported the crystal system of a related compound at 100 K as triclinic, with specific space group parameters . Another study confirmed the structures of synthetic derivatives using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Chemical Reactions Analysis
While specific chemical reactions involving “(3-(Pyridin-4-yloxy)piperidin-1-yl)(pyrimidin-2-yl)methanone” are not available, studies have reported chemical reactions of similar compounds. For instance, one study reported no reduction of the C=C double bonds when a similar compound was treated with magnesium turnings in MeOH .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Design
Piperidine derivatives, including this compound, serve as essential building blocks for drug development. Their synthesis has been widely explored due to their prevalence in pharmaceuticals and alkaloids. Researchers have investigated intra- and intermolecular reactions leading to various piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The piperidine moiety appears in more than twenty classes of pharmaceuticals, making it a crucial target for drug design.
Anticancer Agents
The compound’s unique structure makes it a potential candidate for anticancer drug development. Researchers have designed derivatives with promising inhibitory activity against specific kinases, such as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These derivatives may play a role in personalized cancer therapy.
Antitubercular Activity
Studies have explored the antitubercular potential of related compounds containing pyridine and indole moieties. For instance, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives were evaluated against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) for in vitro antitubercular activity . The compound may exhibit similar effects.
Orientations Futures
The future directions for research on “(3-(Pyridin-4-yloxy)piperidin-1-yl)(pyrimidin-2-yl)methanone” and similar compounds could involve further exploration of their biological activities, such as their anti-tubercular, anticancer, antibacterial, and antifungal activities . Additionally, the development of new methods for the synthesis of these compounds, including the use of nanocatalysts, could be a promising area of research .
Propriétés
IUPAC Name |
(3-pyridin-4-yloxypiperidin-1-yl)-pyrimidin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-15(14-17-6-2-7-18-14)19-10-1-3-13(11-19)21-12-4-8-16-9-5-12/h2,4-9,13H,1,3,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVLWOPVGXKULY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=CC=N2)OC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Pyridin-4-yloxy)piperidin-1-yl)(pyrimidin-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

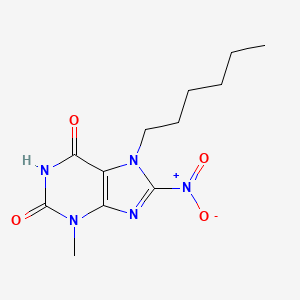
![5,6-Dimethyl-4-(4-(pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2413357.png)
![[4-(2,3-Dichlorophenyl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2413360.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2413363.png)
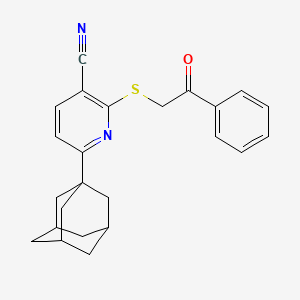
![N-[1-(4-fluorophenyl)-2-methylpropyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2413366.png)
![2-(4-Chlorophenyl)-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone](/img/structure/B2413367.png)
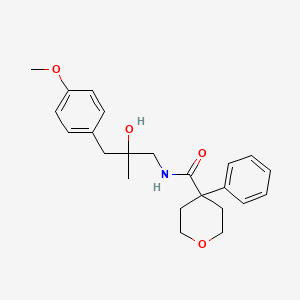
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2413370.png)
![3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2413371.png)
![(Z)-8-(thiophen-2-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2413373.png)
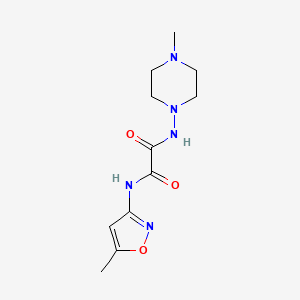
![2-hydroxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-4-carboxamide](/img/structure/B2413378.png)
